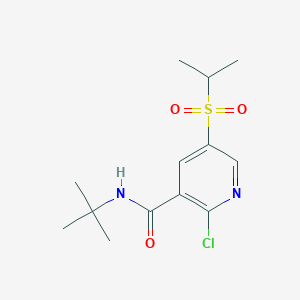

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide

Description

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and an isopropylsulfonyl group attached to the nicotinamide core

Properties

Molecular Formula |

C13H19ClN2O3S |

|---|---|

Molecular Weight |

318.82 g/mol |

IUPAC Name |

N-tert-butyl-2-chloro-5-propan-2-ylsulfonylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H19ClN2O3S/c1-8(2)20(18,19)9-6-10(11(14)15-7-9)12(17)16-13(3,4)5/h6-8H,1-5H3,(H,16,17) |

InChI Key |

BDXZJTURRRMGGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide typically involves the reaction of 2-chloro-5-(isopropylsulfonyl)nicotinic acid with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The isopropylsulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF (dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in organic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of N-(tert-butyl)-2-azido-5-(isopropylsulfonyl)nicotinamide or N-(tert-butyl)-2-thio-5-(isopropylsulfonyl)nicotinamide.

Oxidation: Formation of this compound sulfoxide or sulfone.

Hydrolysis: Formation of 2-chloro-5-(isopropylsulfonyl)nicotinic acid and tert-butylamine.

Scientific Research Applications

Pharmaceutical Development

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide has been identified as a promising lead compound for the development of new drugs targeting metabolic disorders and infections. The compound's design allows for interactions with various biological targets, which can be exploited in therapeutic settings. Its structural characteristics suggest it may modulate specific pathways involved in disease processes.

Potential Therapeutic Areas:

- Metabolic Disorders: The compound may influence metabolic pathways, potentially aiding in the management of conditions like diabetes or obesity.

- Infectious Diseases: Given its chemical reactivity, it could be developed into antimicrobial agents targeting specific pathogens.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Interaction studies have shown that this compound exhibits binding affinity to various enzymes and receptors, which can lead to significant therapeutic effects.

Biological Interactions:

- The presence of the chlorine atom makes the compound susceptible to nucleophilic substitution reactions, allowing it to engage with biological targets effectively.

- The isopropylsulfonyl group enhances its lipophilicity, potentially improving absorption and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound. Below are summarized findings from relevant research:

| Study | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Properties | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Synthetic Route Overview:

- Starting Materials: Appropriate precursors containing nicotinamide structures.

- Reagents: Use of nucleophiles to replace the chlorine atom.

- Purification: Techniques such as crystallization or chromatography to obtain high-purity compounds.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and isopropylsulfonyl groups can enhance the binding affinity and specificity of the compound for its target. Additionally, the tert-butyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

N-tert-Butylbenzenesulfinimidoyl Chloride: Shares the tert-butyl group and sulfonyl functionality but differs in the core structure and specific substituents.

N-tert-Butyl-2-benzothiazolesulfenamide: Contains a similar tert-butyl group and sulfenamide functionality but has a different heterocyclic core.

Uniqueness

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide is unique due to its specific combination of functional groups and the nicotinamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide, a compound with the molecular formula C13H19ClN2O3S, is notable for its potential biological activities and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinamide backbone modified by a tert-butyl group, a chlorine atom , and an isopropylsulfonyl group. These modifications enhance its lipophilicity and biological activity compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Weight | 318.82 g/mol |

| CAS Number | 1958106-06-3 |

| Purity | 97% |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom makes the compound susceptible to nucleophilic substitution reactions , while the sulfonyl group can participate in electrophilic reactions . These properties are crucial for its potential therapeutic effects.

Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties . In experimental models, it has shown comparable efficacy to known anti-inflammatory agents such as ibuprofen, suggesting its potential for treating inflammatory conditions .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound can inhibit specific inflammatory pathways by modulating cytokine production in cell cultures. This inhibition correlates with reduced inflammation markers in treated cells.

- Animal Models : In vivo studies have indicated that administration of this compound significantly reduces inflammation in models of arthritis and colitis, further supporting its therapeutic potential .

Binding Affinity Studies

Interaction studies focusing on binding affinity reveal that modifications to the compound's structure can significantly impact its biological interactions. For instance, variations in the sulfonyl group influence binding to target enzymes, which is critical for understanding its mechanism of action .

Safety Profile

While promising in terms of biological activity, safety considerations are paramount. The compound exhibits several hazard warnings, including:

- Causes skin irritation

- May cause allergic skin reactions

- Toxic if inhaled

- Potential carcinogenic effects

These safety profiles necessitate careful handling and further toxicological evaluations before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.